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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine

CAS No.: 24068-20-0

Cat. No.: B433966

Get Quote

Executive Summary & Compound Profile
(Butan-2-yl)(2-phenylethyl)amine (also known as N-sec-butyl-2-phenylethylamine) presents a

unique analytical challenge due to its structural similarity to common "designer drug" scaffolds.

Accurate identification requires distinguishing the sec-butyl moiety from n-butyl or iso-butyl

isomers, which often share identical molecular weights and similar mass spectral base peaks.

Target Compound Data[1][2][3][4][5][6]
IUPAC Name:N-(butan-2-yl)-2-phenylethan-1-amine

Molecular Formula: C₁₂H₁₉N

Molecular Weight: 177.29 g/mol [1]

Key Structural Feature: Chiral center at the sec-butyl chain (C2'), secondary amine bridge.

Comparison Standards
To validate the identity of the target, we compare it against two critical standards:
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Standard A (Regioisomer):N-n-Butyl-2-phenylethylamine (Linear alkyl chain).

Standard B (Positional Isomer):N-sec-Butyl-1-phenylethylamine (Branched benzylic

position).

Mass Spectrometry (GC-MS) Analysis[3][8][9]
Objective: Differentiate isomers based on fragmentation kinetics (Alpha-cleavage rules).

Mechanism of Fragmentation
Electron Ionization (EI) at 70 eV induces fragmentation primarily via

-cleavage adjacent to the nitrogen atom.

Target Compound (N-sec-butyl):

Primary Pathway: Loss of the benzyl radical (

CH₂Ph) from the phenylethyl side is the dominant pathway, yielding the iminium ion at m/z
86.

Secondary Pathway: Cleavage within the sec-butyl group. Loss of the ethyl radical (

CH₂CH₃) is favored over the methyl radical, yielding a diagnostic ion at m/z 148.

Standard A (N-n-butyl):

Also produces a base peak at m/z 86 (Loss of benzyl).

differentiation: The secondary pathway involves the loss of a propyl radical (

C₃H₇) from the n-butyl chain, yielding m/z 134.

Comparative Data Table (EI-MS)
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Feature
Target: (Butan-2-yl)
(2-
phenylethyl)amine

Standard A: N-n-
Butyl Isomer

Standard B: N-sec-
Butyl-1-phenyl...

Molecular Ion (M⁺) 177 (Weak) 177 (Weak) 177 (Very Weak)

Base Peak (100%) m/z 86 m/z 86
m/z 162 (Loss of

Methyl)*

Diagnostic Ion 1 m/z 148 (M - 29) m/z 134 (M - 43) m/z 105 (Phenethyl)

Diagnostic Ion 2 m/z 91 (Tropylium) m/z 91 (Tropylium) m/z 77 (Phenyl)

*Note: Standard B fragmentation is driven by the stability of the benzylic carbocation/radical,

altering the base peak significantly.

Visualization: Fragmentation Pathway
The following diagram illustrates the competitive alpha-cleavage pathways that distinguish the

target from Standard A.

Molecular Ion (M+)
m/z 177

Base Peak: m/z 86
[CH2=NH-secBu]+

- Benzyl Radical (91)
(Common to both)

Diagnostic: m/z 148
(Loss of Ethyl)

- Ethyl Radical (29)
(Specific to sec-butyl)

Diagnostic: m/z 134
(Loss of Propyl)

- Propyl Radical (43)
(Specific to n-butyl)

Click to download full resolution via product page

Caption: Competitive Alpha-Cleavage pathways. The m/z 148 ion is the "fingerprint" for the

sec-butyl group, distinguishing it from the n-butyl isomer (m/z 134).

Nuclear Magnetic Resonance (NMR)
Spectroscopy[10][11]
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Objective: Definitive structural elucidation. NMR is the self-validating method here, as MS alone

suffers from isobaric interference (m/z 86 base peak overlap).

¹H-NMR Comparison (400 MHz, CDCl₃)
Proton
Environment

Target: (Butan-2-yl)
(2-
phenylethyl)amine

Standard A: N-n-
Butyl

Standard B: 1-
Phenylethyl

Methyl (Terminal)
0.89 ppm (t) (Ethyl

term.)
0.91 ppm (t) 0.85 ppm (t)

Methyl (Branched)
1.05 ppm (d)

(Doublet)
Absent

1.35 ppm (d)

(Benzylic)

N-CH (Methine)
2.65 ppm (m)

(Multiplet)
Absent (CH₂ at 2.6)

3.75 ppm (q)

(Benzylic)

N-CH₂ (Phenethyl) 2.85 ppm (t) 2.88 ppm (t) Absent

Ar-CH₂ (Benzylic) 2.80 ppm (t) 2.82 ppm (t) Absent

Aromatic Region 7.15 - 7.35 ppm (m) 7.15 - 7.35 ppm (m) 7.20 - 7.40 ppm (m)

Key Identification Logic:

The Doublet: The presence of a methyl doublet at ~1.05 ppm is the "smoking gun" for the

sec-butyl group. Standard A (n-butyl) will only show a triplet.

The Methine Multiplet: The target has a specific methine signal (CH-N) around 2.65 ppm.

Standard A has a methylene (CH₂-N) triplet/multiplet in this region.

Benzylic Shift: Standard B (1-phenylethyl) shifts the methine signal significantly downfield

(~3.75 ppm) due to the adjacent aromatic ring.

Infrared (IR) Spectroscopy
Objective: Rapid functional group verification.

Amine Stretch (N-H): Weak, broad band at 3300–3350 cm⁻¹. (Secondary amine).[2]
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C-H Stretch:

Aromatic C-H: >3000 cm⁻¹.

Aliphatic C-H: 2800–3000 cm⁻¹.

Fingerprint Region:

Mono-substituted Benzene: Strong bands at ~700 cm⁻¹ and ~750 cm⁻¹.

Differentiation: The sec-butyl group introduces a "splitting" in the methyl bending vibration

region (~1375–1385 cm⁻¹) due to the gem-dimethyl-like environment (though strictly a

methyl/ethyl branch), often appearing as a doublet or shouldered peak compared to the

clean singlet of the n-butyl chain.

Experimental Protocols
Protocol 1: Sample Preparation for GC-MS

Solvent: Methanol (HPLC Grade).

Concentration: 1 mg/mL.

Derivatization (Optional but Recommended):

Why? Improves peak shape and mass spectral distinctiveness.

Reagent: Trifluoroacetic anhydride (TFAA).

Procedure: Incubate 50 µL sample + 50 µL TFAA at 60°C for 20 mins. Evaporate to

dryness; reconstitute in Ethyl Acetate.

Result: The TFA-derivative shifts the molecular ion to m/z 273, often making the molecular

ion abundance significantly higher and stabilizing specific fragments.

Protocol 2: NMR Acquisition
Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.
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Pulse Sequence: Standard 1H zg30.

Scans: Minimum 16 scans for sufficient S/N ratio.

Processing: Calibrate TMS to 0.00 ppm. Phase correction is critical for the multiplet

resolution of the sec-butyl methine proton.

Analytical Decision Tree
Use this workflow to validate the identity of (Butan-2-yl)(2-phenylethyl)amine.
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Unknown Sample
(Amine Detected)

Run GC-MS (EI 70eV)

Check Base Peak

Base Peak = m/z 86 Base Peak != 86
(e.g., 44, 58, 162)

Check Secondary Ions Suspect Other Class
(Amphetamine/Cathinone)

Ion m/z 148 Present?
(Loss of Ethyl)

Yes

Ion m/z 134 Present?
(Loss of Propyl)

No, m/z 134 found

Run 1H-NMR

IDENTIFIED:
N-n-butyl isomer

Check 1.0-1.1 ppm

CONFIRMED:
(Butan-2-yl)(2-phenylethyl)amine

Doublet Present Triplet Only

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b433966/docs?utm_src=pdf-body-img#technical-comparison-guide-butan-2-yl-2-phenylethyl-amine-vs-structural-standards
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b433966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Step-by-step logic flow. Note that while MS provides strong indications, NMR (Step

"Doublet") is the final confirmation gate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-phenylethyl-amine-vs-structural-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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